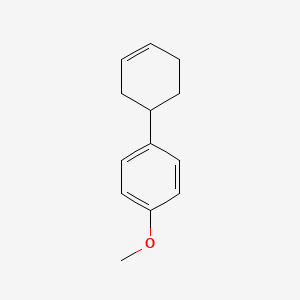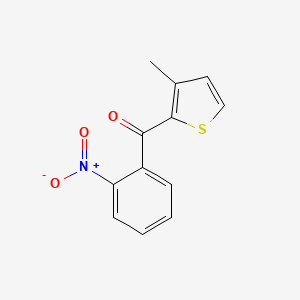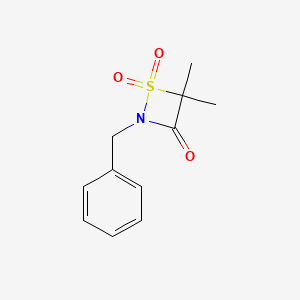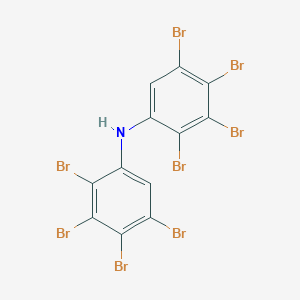
2,3,4,5-Tetrabromo-N-(2,3,4,5-tetrabromophenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrabromo-N-(2,3,4,5-tetrabromophenyl)aniline is a brominated organic compound known for its high bromine content. This compound is primarily used in various industrial applications, including as a flame retardant. Its unique structure, featuring multiple bromine atoms, contributes to its effectiveness in inhibiting combustion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrabromo-N-(2,3,4,5-tetrabromophenyl)aniline typically involves the bromination of aniline derivatives. The process begins with the nitration of aniline to form nitroaniline, followed by bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. The bromination reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The final product is purified through recrystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrabromo-N-(2,3,4,5-tetrabromophenyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various brominated quinones.
Reduction: Reduction reactions can convert the compound into less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Brominated quinones and other oxidized derivatives.
Reduction: Less brominated aniline derivatives.
Substitution: Compounds with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
2,3,4,5-Tetrabromo-N-(2,3,4,5-tetrabromophenyl)aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of brominated drugs.
Industry: Widely used as a flame retardant in polymers, textiles, and electronics to enhance fire resistance.
Mécanisme D'action
The mechanism by which 2,3,4,5-Tetrabromo-N-(2,3,4,5-tetrabromophenyl)aniline exerts its effects involves the interaction of its bromine atoms with various molecular targets. In flame retardancy, the bromine atoms release bromine radicals upon heating, which inhibit the combustion process by interfering with the free radical chain reactions. In biological systems, the compound may mimic or disrupt the activity of natural hormones, leading to endocrine-disrupting effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant with similar applications.
1,2,4,5-Tetrabromobenzene: Used as a building block for various aryl-containing compounds.
2,3,5,6-Tetrabromo-p-xylene: Utilized in the synthesis of other brominated compounds.
Uniqueness
2,3,4,5-Tetrabromo-N-(2,3,4,5-tetrabromophenyl)aniline is unique due to its high bromine content and specific structural arrangement, which enhances its effectiveness as a flame retardant and its potential biological activity. Its multiple bromine atoms provide a high degree of thermal stability and reactivity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
57213-95-3 |
|---|---|
Formule moléculaire |
C12H3Br8N |
Poids moléculaire |
800.4 g/mol |
Nom IUPAC |
2,3,4,5-tetrabromo-N-(2,3,4,5-tetrabromophenyl)aniline |
InChI |
InChI=1S/C12H3Br8N/c13-3-1-5(9(17)11(19)7(3)15)21-6-2-4(14)8(16)12(20)10(6)18/h1-2,21H |
Clé InChI |
DJMAYZBXLQOUPB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)Br)Br)Br)NC2=CC(=C(C(=C2Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


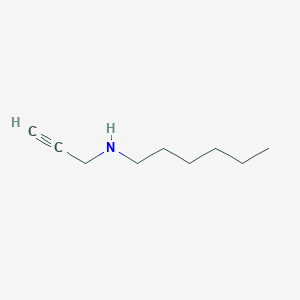
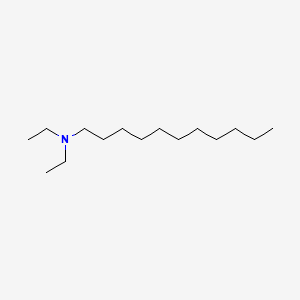
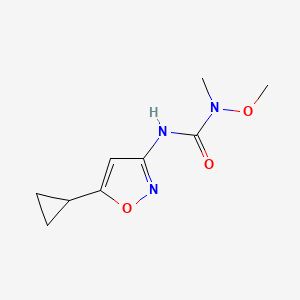
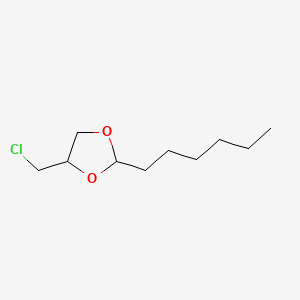
![Yttrium tris[bis(trimethylsilyl)methanide]](/img/structure/B14636006.png)
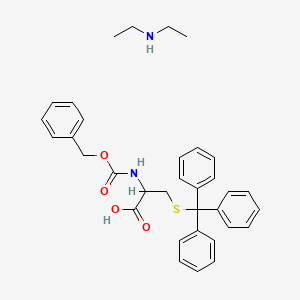

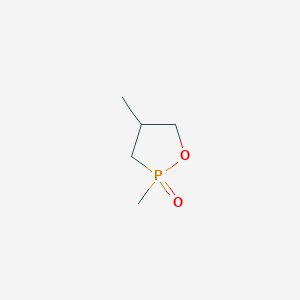

![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)
